molecular formula C13H17N3O2S B13211576 Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13211576
M. Wt: 279.36 g/mol
InChI Key: SBGXLKMLHBVSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridines typically involves the construction of the thiazole ring followed by annulation with a pyridine moiety. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as cyclization, functional group transformations, and purification through techniques like recrystallization or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-14)16-19-12(9)15-11/h6H,5,14H2,1-4H3

InChI Key

SBGXLKMLHBVSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.